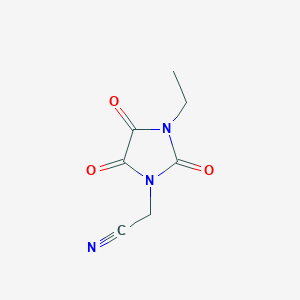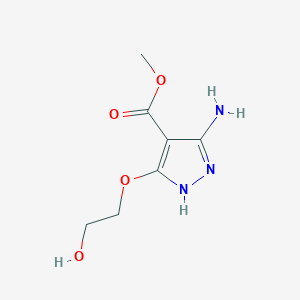
2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile, also known as ETAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETAN is a heterocyclic compound that contains both imidazole and nitrile functional groups. The compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Solvent Systems
Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, explores their potential as alternative solvents for various separation problems, including the separation of hexane/hex-1-ene and cyclohexane/cyclohexene. These studies demonstrate the capacity of certain ionic liquids to replace conventional solvents, potentially indicating a similar application scope for "2-(3-Ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile" in separation technologies or solvent systems (Domańska, Wlazło, & Karpińska, 2016).
Antibacterial Applications
The exploration of carbonic anhydrases as antibacterial targets indicates the potential for chemical compounds to impair microbial growth or virulence by interfering with crucial metabolic processes. This suggests that compounds like "this compound" could be explored for their antibacterial properties, particularly if they exhibit inhibitory effects on enzymes critical for microbial metabolism (Supuran & Capasso, 2020).
Ethylene Oxide Sterilization
Ethylene oxide sterilization research, focusing on the sterilization of medical devices, presents a promising field to explore and develop further. Given the chemical reactivity of "this compound," there may be potential applications in the development of sterilizing agents or methodologies (Mendes, Brandão, & Silva, 2007).
Fermentative Production Enhancement
The use of certain compounds in enhancing the fermentative production of chemicals like acetoin showcases the potential for "this compound" in biotechnological applications, particularly in the optimization of microbial production processes for various biochemicals (Xiao & Lu, 2014).
Polysaccharide Interactions
Research into the interactions of ionic liquids with polysaccharides, specifically cellulose, could hint at the potential for "this compound" to be used in chemical modifications of biopolymers. These modifications could lead to the development of new materials with specific properties beneficial in various industrial and technological applications (Heinze et al., 2008).
Eigenschaften
IUPAC Name |
2-(3-ethyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-2-9-5(11)6(12)10(4-3-8)7(9)13/h2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPOEPQKDUSTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=O)N(C1=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)











